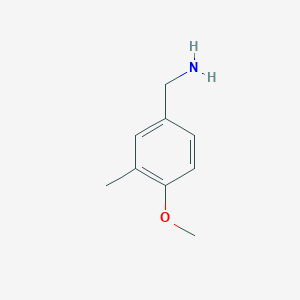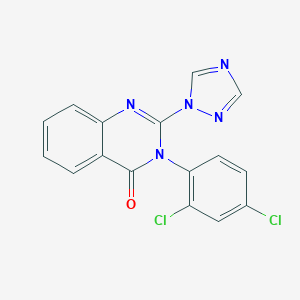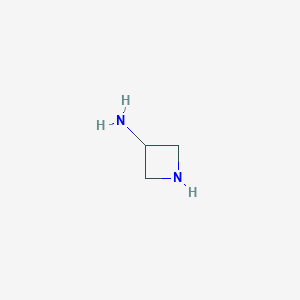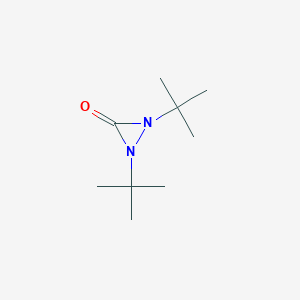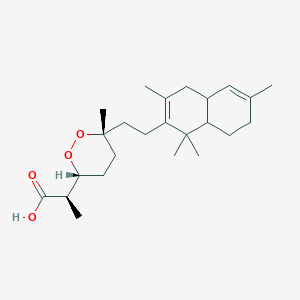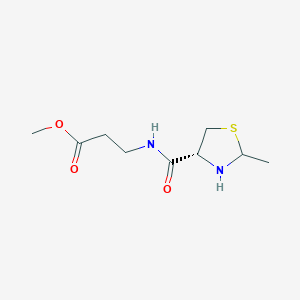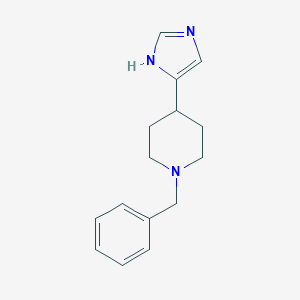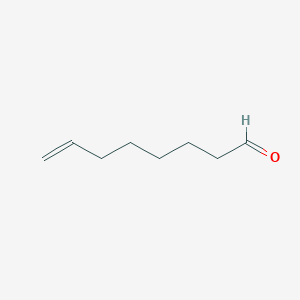
辛-7-烯醛
概述
描述
Oct-7-enal is a chemical compound with the CAS Number: 21573-31-9 . It is a naturally-occurring unsaturated aldehyde .
Synthesis Analysis
Oct-7-enal can be synthesized from pentane-1,5-diol in five steps . The synthesis process involves a series of chemical reactions, and the natural product was prepared with good overall yield .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Oct-7-enal are complex and require a series of steps . Detailed information about these reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
Oct-7-enal has a molecular weight of 126.20 g/mol . It has a computed XLogP3-AA of 2.2, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 6 . The topological polar surface area is 17.1 Ų . The complexity of the compound is computed to be 76.6 .科学研究应用
Natural Product Synthesis
Oct-7-enal is a naturally-occurring unsaturated aldehyde . It has been isolated from the Japanese thistle Cirsium dipsacolepis . The compound has been synthesized in the lab from pentane-1,5-diol in five steps . This synthesis is significant as it provides a convenient method to produce this naturally occurring compound in the lab .
Flavoring Agent
Oct-7-enal is found in the volatile oil of the thistle Cirsium dipsacolepis . Known as yamagobo, this perennial herb grows in Japan on dry plains . The edible roots of this plant, once pickled, are used to accompany meat-based foods due to their extraordinary flavor . This suggests that Oct-7-enal could potentially be used as a flavoring agent in food.
Source of Bioactive Compounds
The thistle Cirsium dipsacolepis, from which Oct-7-enal is isolated, is a source of bioactive compounds . While the specific bioactivities of Oct-7-enal are not mentioned, it’s possible that this compound could contribute to the bioactive properties of the plant.
Chemical Research
Oct-7-enal has been used in chemical research, specifically in the synthesis of other compounds . For example, it has been used in the synthesis of stephaoxocanidine and eletefine, two members of the stephaoxocane family .
Potential Use in Packaging Material
While there is no direct research on the use of Oct-7-enal in packaging materials, there is a trend towards the use of natural compounds in the development of environmentally friendly degradable polymer materials . Given that Oct-7-enal is a naturally occurring compound, it could potentially be explored for use in such applications.
作用机制
Target of Action
Oct-7-enal, also known as 7-octenal, is a naturally occurring unsaturated aldehyde
Biochemical Pathways
Oct-7-enal is a naturally-occurring aldehyde isolated from the Japanese thistle Cirsium dipsacolepis . The natural product was prepared in five steps and with good overall yield from pentane-1,5-diol . .
属性
IUPAC Name |
oct-7-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIINGNMKNRSOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175923 | |
| Record name | Oct-7-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oct-7-enal | |
CAS RN |
21573-31-9 | |
| Record name | 7-Octenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21573-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Octenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021573319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-7-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-7-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-OCTENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q35493N97H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of 7-Octenal, and how is it synthesized?
A: 7-Octenal is naturally produced by certain plants and insects. For instance, it was identified as a volatile compound emitted by the Japanese thistle Cirsium dipsacolepis []. Synthetically, it can be produced through various methods. One approach involves a five-step synthesis starting from pentane-1,5-diol, offering a convenient route to obtain this compound [].
Q2: Can 7-Octenal be used to synthesize other valuable compounds?
A: Yes, 7-octenal serves as a valuable precursor in organic synthesis. For example, it can be utilized to create symmetrical alpha-omega-bifunctional hydrocarbon compounds. This process involves a catalytic homometathesis of 7-octenal, resulting in an alpha-omegadialdehyde, which can be further modified through oxidation or aminoreduction reactions [].
Q3: Are there any catalytic applications of 7-Octenal in chemical reactions?
A3: While 7-Octenal itself might not be a catalyst in typical reactions, its unique structure makes it a desirable starting material for synthesizing various compounds, some of which could potentially have catalytic properties. Further research might reveal specific catalytic applications of 7-Octenal derivatives.
Q4: How does the structure of 7-Octenal relate to its reactivity?
A: The structure of 7-Octenal, featuring a terminal alkene group and an aldehyde function, dictates its reactivity. The presence of both functionalities in the same molecule allows for interesting chemical transformations. For instance, it can participate in 1,3-dipolar cycloadditions with aromatic azoxy compounds like 4,4′-dicyanoazoxybenzene, leading to the formation of cyclooctapyrazole derivatives [].
Q5: Are there any known applications of 7-Octenal in material science?
A: Research indicates that 7-Octenal can be incorporated into the formulation of environment-friendly cable sheath materials. Its inclusion, along with other components like polyethylene terephthalate, polystyrene, and polyvinyl alcohol, contributes to the desired properties of the material [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

